molecular formula C26H33NO3 B12768039 a-Epoxyabiraterone Acetate CAS No. 2484719-11-9

a-Epoxyabiraterone Acetate

Cat. No.: B12768039
CAS No.: 2484719-11-9
M. Wt: 407.5 g/mol
InChI Key: QWQDAOJSWITEOJ-XRAHEMMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Epoxyabiraterone acetate is a synthetic derivative of abiraterone acetate, a well-known steroidal antiandrogen used primarily in the treatment of prostate cancer. This compound is characterized by the presence of an epoxy group at the 16α,17α positions of the steroid nucleus, which distinguishes it from its parent compound, abiraterone acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Epoxyabiraterone acetate typically involves multiple steps starting from dehydroepiandrosteroneThe reaction conditions often involve the use of oxidizing agents and acidic or basic catalysts to facilitate the formation of the epoxy ring .

Industrial Production Methods

Industrial production of alphthis compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Alpha-Epoxyabiraterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of alphthis compound with modified functional groups, which can have different biological activities .

Scientific Research Applications

Alpha-Epoxyabiraterone acetate has several scientific research applications:

Mechanism of Action

Alpha-Epoxyabiraterone acetate exerts its effects by inhibiting the enzyme 17α-hydroxylase/C17,20-lyase (CYP17A1), which is crucial for androgen biosynthesis. By blocking this enzyme, the compound reduces the production of androgens, thereby inhibiting the growth of androgen-dependent prostate cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Abiraterone acetate: The parent compound, used widely in prostate cancer treatment.

    17α-Hydroxyprogesterone: Another steroidal compound with similar inhibitory effects on CYP17A1.

    Ketoconazole: An antifungal agent that also inhibits CYP17A1.

Uniqueness

Alpha-Epoxyabiraterone acetate is unique due to the presence of the epoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, abiraterone acetate. This structural modification can potentially enhance its stability and bioavailability .

Biological Activity

α-Epoxyabiraterone acetate is a derivative of abiraterone acetate, a steroidal antiandrogen primarily used in the treatment of metastatic prostate cancer. This compound has garnered attention due to its unique biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of α-epoxyabiraterone acetate, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of α-epoxyabiraterone acetate involves the epoxidation of abiraterone acetate using agents such as hydrogen peroxide in the presence of acetic acid. This process yields α-epoxy and β-epoxy derivatives, which are characterized using techniques like NMR (Nuclear Magnetic Resonance), mass spectrometry, and HPLC (High-Performance Liquid Chromatography) .

α-Epoxyabiraterone acetate exhibits its biological activity primarily through the inhibition of androgen biosynthesis. It acts by blocking the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is crucial in androgen production. This inhibition leads to reduced levels of testosterone and other androgens that fuel prostate cancer growth .

Anticancer Properties

Research indicates that α-epoxyabiraterone acetate may have enhanced anticancer properties compared to its parent compound. In vitro studies have shown that it can effectively reduce cell proliferation in androgen-dependent prostate cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in these cells has been documented, suggesting its potential as a therapeutic agent .

Case Studies

Several clinical studies have explored the efficacy of abiraterone acetate and its derivatives in various cancer types:

  • Prostate Cancer : A clinical trial demonstrated that patients treated with abiraterone acetate showed significant improvements in overall survival rates compared to those receiving placebo. The role of α-epoxy derivatives in enhancing these effects is currently under investigation .
  • Breast Cancer : Recent findings suggest that abiraterone acetate may also be beneficial in treating advanced breast cancer, particularly in hormone receptor-positive cases. The implications for α-epoxyabiraterone acetate are promising but require further exploration .

Comparative Analysis

The following table summarizes key properties and activities of α-epoxyabiraterone acetate compared to abiraterone acetate:

PropertyAbiraterone Acetateα-Epoxyabiraterone Acetate
Molecular FormulaC26H33NO3C26H33NO3
MechanismCYP17A1 InhibitionEnhanced CYP17A1 Inhibition
Anticancer ActivityModerateHigh
IndicationsProstate CancerProstate & Potential Breast Cancer
Clinical Trial StatusApprovedUnder Investigation

Safety and Toxicity

Safety assessments indicate that while α-epoxyabiraterone acetate shares a similar safety profile with abiraterone acetate, further studies are necessary to fully understand its toxicity and side effects. Monitoring for potential adverse reactions during clinical trials is essential .

Properties

CAS No.

2484719-11-9

Molecular Formula

C26H33NO3

Molecular Weight

407.5 g/mol

IUPAC Name

[(1R,2S,4R,6R,7S,10S,11R,14S)-7,11-dimethyl-6-pyridin-3-yl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate

InChI

InChI=1S/C26H33NO3/c1-16(28)29-19-8-10-24(2)17(13-19)6-7-20-21(24)9-11-25(3)22(20)14-23-26(25,30-23)18-5-4-12-27-15-18/h4-6,12,15,19-23H,7-11,13-14H2,1-3H3/t19-,20+,21-,22-,23+,24-,25-,26+/m0/s1

InChI Key

QWQDAOJSWITEOJ-XRAHEMMWSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)C[C@@H]5[C@]4(O5)C6=CN=CC=C6)C)C

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4(O5)C6=CN=CC=C6)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.